molecular formula C13H10N2O B175554 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one CAS No. 5814-41-5

5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one

Cat. No.: B175554
CAS No.: 5814-41-5
M. Wt: 210.23 g/mol
InChI Key: KVVFXAAMMFTLGN-UHFFFAOYSA-N
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Description

5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one: is a chemical compound with the molecular formula C13H10N2O. It belongs to the class of dibenzodiazepines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one typically involves the cyclization of 2-aminobenzoic acid derivatives with substituted 2-chloronitrobenzenes. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for yield and purity through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one is used as a building block in the synthesis of various biologically active compounds. Its derivatives have been explored for their potential as anti-cancer agents .

Biology: In biological research, this compound has been studied for its ability to induce apoptosis in cancer cells. It has shown promising results in inhibiting the proliferation of various human cancer cell lines .

Medicine: The compound’s potential as an anti-cancer agent makes it a candidate for further development in medicinal chemistry. Its derivatives may be used in the design of new therapeutic agents for cancer treatment .

Mechanism of Action

The mechanism of action of 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one involves the induction of apoptosis in cancer cells. This is achieved through the disruption of mitochondrial membrane potential and the generation of reactive oxygen species. The compound targets specific pathways involved in cell cycle regulation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Uniqueness: 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one is unique due to its specific structure and the ability to induce apoptosis in cancer cells. Its derivatives have shown potent anti-cancer activity, making it a valuable compound in medicinal chemistry .

Biological Activity

5,10-Dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one, also known as clozapine impurity A, is a compound of interest due to its structural similarity to clozapine, an antipsychotic medication. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H10N2O
  • Molecular Weight : 210.23 g/mol
  • CAS Number : 201327

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Dopamine Receptor Modulation : Similar to clozapine, this compound interacts with dopamine receptors (D2 and D4), which are crucial in the treatment of schizophrenia.
  • Serotonin Receptor Interaction : It also binds to serotonin receptors (5-HT2A), which plays a role in mood regulation and psychotic disorders.
  • GABAergic Activity : The compound may enhance GABAergic transmission, contributing to its anxiolytic effects.

Antipsychotic Properties

Research indicates that this compound has antipsychotic effects similar to those of clozapine. Studies have shown that it can reduce the symptoms of psychosis in animal models by modulating dopaminergic and serotonergic pathways .

Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective properties of this compound. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which may be beneficial in neurodegenerative diseases .

Cytotoxic Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. It has been observed to inhibit cell proliferation in melanoma cells and other types of cancer cells through apoptosis induction .

Case Study 1: Antipsychotic Efficacy

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in hyperactivity and stereotypic behaviors induced by amphetamines. The compound showed efficacy comparable to standard antipsychotic treatments .

Case Study 2: Neuroprotection in Neurodegenerative Models

In a model of Alzheimer's disease, this compound was found to reduce neuronal death and improve cognitive function. The neuroprotective effects were attributed to its ability to modulate oxidative stress pathways .

Summary of Biological Activities

Biological ActivityMechanismReference
AntipsychoticDopamine and serotonin receptor modulation
NeuroprotectiveReduction of oxidative stress
Cytotoxic against cancer cellsInduction of apoptosis

Q & A

Q. What are the established synthetic routes for 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one, and how can researchers optimize yield?

Basic Research Question
Methodological Answer:
The synthesis typically involves a multi-step pathway starting with cyclocondensation of o-phenylenediamine derivatives with ketones or aldehydes. For example, substituted dibenzo-diazepinones are synthesized via thiourea intermediates under reflux conditions using ethanol or DMF as solvents . Key steps include:

Formation of the diazepine ring via nucleophilic substitution.

Introduction of substituents at the 5-position using alkylating agents (e.g., 2-(diethylamino)ethyl chloride) .
Optimization Tips:

  • Use high-purity starting materials (≥95%) to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC.
  • Adjust reaction time and temperature (e.g., 80–100°C for 12–24 hours) to improve yield .

Q. How can the structural conformation and purity of this compound derivatives be validated?

Basic Research Question
Methodological Answer:

  • Spectroscopic Techniques:
    • NMR (¹H/¹³C): Confirm hydrogen environments and carbon frameworks. For example, the carbonyl group (C=O) resonates at ~170 ppm in ¹³C NMR .
    • Mass Spectrometry: Verify molecular weight (e.g., 309.4 g/mol for the diethylaminoethyl derivative ).
  • X-ray Crystallography: Resolve absolute configuration, as demonstrated for structurally analogous dibenzo-diazepinones .
  • HPLC: Assess purity (>95% recommended for reproducible results) .

Q. How can researchers resolve contradictions in reported reactivity data for dibenzo-diazepinone derivatives?

Advanced Research Question
Methodological Answer:
Contradictions often arise from variations in substituents, solvents, or reaction conditions. A systematic approach includes:

Comparative Analysis: Replicate experiments using identical substrates and conditions from conflicting studies.

Control Experiments: Isolate variables (e.g., solvent polarity, temperature) to identify influencing factors .

Computational Validation: Use density functional theory (DFT) to model reaction pathways and identify energetically favorable mechanisms .

Cross-Validation: Compare results with structurally similar compounds (e.g., 8-chloro derivatives ).

Q. What computational strategies predict the reactivity of this compound in catalytic or optical applications?

Advanced Research Question
Methodological Answer:

  • Reaction Path Search: Employ quantum chemical calculations (e.g., Gaussian or ORCA software) to simulate intermediates and transition states .
  • DFT Studies: Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carbonyl group is a key reactive site .
  • Molecular Dynamics (MD): Simulate interactions with metal ions for catalytic applications (e.g., ligand design for Pd or Cu complexes ).

Q. How can structure-activity relationship (SAR) studies be designed for dibenzo-diazepinone derivatives?

Advanced Research Question
Methodological Answer:

Substituent Variation: Introduce functional groups (e.g., halogens, alkyl chains) at positions 5, 8, or 11 to modulate electronic/steric effects .

Biological Assays: Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays.

Data Correlation: Use multivariate analysis to link structural descriptors (e.g., logP, polar surface area) with activity .

Q. What factorial design approaches optimize reaction conditions for synthesizing novel dibenzo-diazepinone analogs?

Advanced Research Question
Methodological Answer:
A 2³ factorial design can systematically evaluate three variables (e.g., temperature, catalyst loading, solvent ratio):

VariableLow Level (-1)High Level (+1)
Temperature70°C110°C
Catalyst Loading5 mol%15 mol%
Solvent (DMF:H₂O)3:11:1
  • Response Surface Methodology (RSM): Model interactions between variables to identify optimal conditions for yield or selectivity .
  • Validation: Confirm predictions with 3–5 replicate runs .

Properties

IUPAC Name

5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c16-13-9-5-1-2-6-10(9)14-11-7-3-4-8-12(11)15-13/h1-8,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVFXAAMMFTLGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60206884
Record name 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665901
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5814-41-5
Record name 5,10-Dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5814-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005814415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of title compound 85 (1.75 g, 7.15 mmol) in a solution of sodium formate (2.43 g, 35.8 mmol) in water (32 mL) was stirred at 50° C. for 8 hours and then at room temperature. The reaction mixture was filtered and the resulting solid was dissolved in THF (20 mL), diluted with ethyl acetate (200 mL) then filtered through Celite® and concentrated. The crude residue was triturated in 30% ethyl acetate in hexanes to afford title compound 86 (1.17 g, 78%) as a yellow solid. LRMS (ESI): (calc) 210.08. (found) 211.2 (MH)+. 1H NMR (400 MHz, DMSO-d6) δ (ppm): 9.84 (s, 1H), 7.84 (s, 1H), 7.67 (dd, J=7.9, 1.7 Hz, 1H), 7.33 (ddd, J=8.1, 7.2, 1.8 Hz, 1H), 7.00-6.86 (m, 6H).
Quantity
1.75 g
Type
reactant
Reaction Step One
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2.43 g
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reactant
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Name
Quantity
32 mL
Type
solvent
Reaction Step One
Yield
78%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

2-Fluoronitrobenzene (847 g, 6 mmol) and 2-aminobenzoic acid (274 mg, 2.0 mmol) were reacted according to GP7 to give 130 mg of the title compound (160FE15A).
Quantity
847 g
Type
reactant
Reaction Step One
Quantity
274 mg
Type
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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